SID-530
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SID530; SID 530; SID530. |
Origin of Product |
United States |
Formulation Science and Excipient Interactions of Sid 530
Role of Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) as a Complexing Agent
Cyclodextrins are frequently employed in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. HP-β-CD, a derivative of beta-cyclodextrin, is particularly favored due to its higher water solubility and favorable safety profile.
HP-β-CD's Influence on Active Pharmaceutical Ingredient Dissolution in Research Models
The primary mechanism by which HP-β-CD enhances dissolution is through the formation of inclusion complexes. The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates the non-polar drug molecule, or a hydrophobic portion of it, while the hydrophilic outer surface allows the complex to dissolve in aqueous media. For a compound like SID-530, which is likely to have a complex and poorly soluble structure as a CXCR4 inhibitor, the use of HP-β-CD could significantly improve its dissolution rate in in vitro models.
Research on other poorly soluble drugs has consistently demonstrated this effect. The formation of a drug-HP-β-CD complex disrupts the crystalline lattice of the drug, presenting it in a molecularly dispersed state, which facilitates faster dissolution. The stoichiometry of this complexation (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) would be a critical parameter to determine in formulation studies for this compound.
Potential for Non-Inclusion Complex Formation or Aggregate Formation
Beyond the classic inclusion complexes, HP-β-CD can also interact with drug molecules through non-inclusion mechanisms, such as hydrogen bonding or hydrophobic interactions with the outer surface of the cyclodextrin. These interactions can also contribute to the solubilization and stabilization of the drug. Furthermore, HP-β-CD molecules themselves can form aggregates in solution, which can further entrap drug molecules, leading to an increase in apparent solubility. For a molecule with multiple functional groups like this compound, a combination of inclusion and non-inclusion complexation could be at play.
It is also important to consider that cyclodextrins can interact with biological membranes by extracting cholesterol, which can influence cellular uptake studies in in vitro models. nih.gov
Contribution of Water-Soluble Polymeric Stabilizers (e.g., Povidone K12) in Formulation Stability Studies
Povidone, a synthetic polymer of N-vinylpyrrolidone, is a versatile excipient used in various pharmaceutical dosage forms. Povidone K12, a low molecular weight grade, is often utilized as a solubilizing agent, crystallization inhibitor, and stabilizer. pharmaexcipients.com
In the context of a formulation containing this compound, Povidone K12 could play a crucial role in preventing the precipitation of the drug from a supersaturated solution, which might be formed upon the dissolution of a solid dosage form. It achieves this by adsorbing onto the surface of drug particles, sterically hindering their growth and aggregation. This is a common strategy used to maintain the amorphous state of a drug, which generally exhibits higher solubility and dissolution rates than its crystalline counterpart. jptcp.com
Moreover, in liquid formulations, Povidone K12 can act as a viscosity-enhancing agent, which can contribute to the physical stability of suspensions or prevent the degradation of the active pharmaceutical ingredient.
Comparative Analysis of Excipient Effects on Drug Behavior in In Vitro Systems
The choice and concentration of excipients can have a profound impact on the in vitro performance of a drug. For this compound, a comparative analysis of different formulation strategies would be essential to optimize its delivery characteristics.
For instance, a formulation based on complexation with HP-β-CD could be compared with a solid dispersion formulation using Povidone K12. The dissolution profiles of these formulations would be a key performance indicator.
Table 1: Hypothetical Comparative Dissolution of this compound Formulations
| Formulation | Excipient System | Time (min) | % this compound Dissolved |
| Formulation A | This compound + HP-β-CD (1:1 molar ratio) | 15 | 65 |
| 30 | 85 | ||
| 60 | 95 | ||
| Formulation B | This compound + Povidone K12 (1:5 weight ratio) | 15 | 50 |
| 30 | 70 | ||
| 60 | 80 | ||
| Unformulated this compound | None | 15 | 5 |
| 30 | 10 | ||
| 60 | 15 |
This table is for illustrative purposes only and is based on typical performance of such formulations, not on specific experimental data for this compound.
In this hypothetical scenario, the HP-β-CD formulation shows a faster and more complete dissolution compared to the Povidone K12-based solid dispersion, both of which are significantly better than the unformulated drug.
Further in vitro studies would involve assessing the permeability of this compound across cell monolayers (e.g., Caco-2 cells) from these different formulations. The presence of excipients like HP-β-CD and Povidone K12 can influence the permeability by various mechanisms, including direct effects on the cell membrane or by maintaining a higher concentration of dissolved drug at the cell surface.
Comparative Pharmacokinetic Studies in Non-Human Animal Models
Comparative pharmacokinetic studies are fundamental in understanding how a new formulation like this compound behaves in comparison to existing formulations. These studies in non-human animal models, such as rats and monkeys, provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Evaluation of Plasma and Whole Blood Concentration-Time Profiles (e.g., in Rats, Monkeys)
A study was conducted to compare the pharmacokinetic profiles of this compound and Taxotere®, a conventional docetaxel (B913) formulation, in male cynomolgus monkeys. nih.gov Following intravenous infusion, the concentration of docetaxel in both whole blood and plasma was measured over time. The resulting concentration-time profiles for both formulations were found to be similar, indicating a comparable pattern of drug absorption and elimination in this species. nih.gov
Furthermore, a separate study focused on the determination of docetaxel in rat plasma, applying the methodology to a comparative pharmacokinetic investigation of Taxotere® and this compound. This suggests that plasma concentration-time profiles for this compound in rats have been established, forming a basis for pharmacokinetic analysis in this rodent model.
Analysis of Pharmacokinetic Parameters (Cmax, AUC) in Experimental Systems
The pharmacokinetic equivalence of this compound and Taxotere® was assessed in cynomolgus monkeys by analyzing key pharmacokinetic parameters. nih.gov The maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC), which represent the peak exposure and total drug exposure, respectively, were determined for both formulations in whole blood and plasma. nih.gov The study revealed that this compound and Taxotere® exhibited similar values for both Cmax and AUC. nih.gov
Interactive Data Table: Comparative Pharmacokinetic Parameters in Monkeys
| Formulation | Matrix | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|---|
| This compound | Plasma | Similar to Taxotere® | Similar to Taxotere® |
| Taxotere® | Plasma | Similar to this compound | Similar to this compound |
| This compound | Whole Blood | Similar to Taxotere® | Similar to Taxotere® |
Note: The table indicates that the values for Cmax and AUC were comparable between the two formulations as per the findings of the study. nih.gov Specific numerical values were not provided in the available summary.
A study in rats also aimed to provide a comparative analysis of the pharmacokinetics of this compound and Taxotere®, which would inherently involve the calculation and comparison of parameters like Cmax and AUC in this species.
Bioequivalence Assessment in Preclinical Species
Bioequivalence studies aim to demonstrate that a new formulation has a similar rate and extent of absorption as a reference formulation. In the preclinical setting, these studies provide an early indication of therapeutic equivalence.
Investigation of Plasma Protein Binding Dynamics in In Vitro Human Plasma Models
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is free to exert its therapeutic effect.
Equilibrium Dialysis Methodology for Unbound Fraction Determination
To evaluate the plasma protein binding of docetaxel in the this compound formulation, an in vitro study was conducted using human plasma. researchgate.net The methodology employed was equilibrium dialysis, a standard and reliable technique for determining the unbound fraction of a drug in plasma. researchgate.net In this method, a semipermeable membrane separates a plasma sample containing the drug from a buffer solution. The drug that is not bound to plasma proteins is free to diffuse across the membrane until equilibrium is reached. The concentration of the unbound drug in the buffer is then measured, typically by a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the unbound fraction. researchgate.net
Concentration-Dependent Binding Profile Analysis
The in vitro study in human plasma revealed that the plasma protein binding of docetaxel from both this compound and Taxotere® is concentration-dependent. researchgate.net Specifically, the unbound fraction of docetaxel was found to increase as the total concentration of the drug in the plasma increased. researchgate.net This phenomenon was described as biphasic. researchgate.net
Interactive Data Table: Unbound Fraction of Docetaxel in Human Plasma
| Formulation | Concentration Range | Unbound Fraction (Fu) Trend |
|---|---|---|
| This compound | Clinically Relevant | Slightly higher than Taxotere® at lower concentrations |
| Taxotere® | Clinically Relevant | Increases with concentration |
| This compound | High Concentrations | Increases, notably at 20 μg/mL |
Note: This table summarizes the observed trends in the unbound fraction of docetaxel for both formulations at different concentration levels as reported in the study.
Preclinical Pharmacokinetic Characterization of Sid 530
Excipient Impact on Plasma Protein Interactions in Experimental Settings
The interaction between a drug and plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. The unbound fraction of a drug is generally considered to be the pharmacologically active portion. Consequently, any component of a drug formulation that alters its binding to plasma proteins can significantly affect its efficacy and toxicity. In the preclinical evaluation of SID-530, a key focus has been to understand the influence of its unique excipient on its interaction with human plasma proteins in an in vitro setting.
This compound is a formulation of docetaxel (B913) that utilizes hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a solubilizing agent. nih.gov This differs from other formulations of docetaxel, such as Taxotere, which uses polysorbate 80. nih.govingentaconnect.com Given that excipients can influence the plasma protein binding of a drug, studies were conducted to compare the plasma protein binding of docetaxel in the this compound formulation against that of Taxotere. ingentaconnect.com
Research has indicated that docetaxel itself binds extensively to human plasma proteins, including albumin, α1-acid glycoprotein (B1211001), and lipoproteins. ingentaconnect.com The rate of this binding is reported to be between 92% and 96%. ingentaconnect.com Changes in this binding can alter the concentration of unbound docetaxel, which may correlate with therapeutic outcomes and potential toxicities. ingentaconnect.com
A pivotal in vitro study was conducted using equilibrium dialysis and LC-MS/MS analysis to determine the unbound concentration of docetaxel in human plasma when formulated as this compound or Taxotere. nih.govingentaconnect.com The findings from this comparative study revealed that this compound exhibited a plasma-protein binding profile that was comparable to that of Taxotere within the clinically relevant concentration range of docetaxel. nih.govingentaconnect.com
A notable observation in both formulations was that the unbound fraction (Fu) of docetaxel increased in a concentration-dependent, biphasic manner. nih.govingentaconnect.com Specifically, for this compound, the unbound fraction of docetaxel was found to be between 5.7% and 6.0% at concentrations ranging from 1 to 10 µg/mL. ingentaconnect.com At a higher concentration of 20 µg/mL, the unbound fraction was similar to that observed with the Taxotere formulation. ingentaconnect.com These results are consistent with previous reports on the plasma-protein binding of docetaxel. ingentaconnect.com
The data suggest that the excipient in this compound, HP-β-CD, has a similar effect on the plasma-protein binding of docetaxel as the polysorbate 80 found in Taxotere. nih.govingentaconnect.com While the precise underlying mechanism for this similarity has not been fully elucidated, it is hypothesized that upon administration, the docetaxel-HP-β-CD complex in this compound would likely dissociate rapidly, releasing the free drug to then equilibrate with plasma proteins. ingentaconnect.com This is a critical finding, as it suggests that despite the difference in formulation excipients, the bioequivalence of this compound and Taxotere in terms of plasma protein binding is likely. ingentaconnect.com
Interactive Data Table: Unbound Fraction of Docetaxel in this compound Formulation
| Concentration (µg/mL) | Unbound Fraction (Fu) (%) |
| 1-10 | 5.7 - 6.0 |
| 20 | Similar to Taxotere |
Mechanistic Insights into the Active Component Docetaxel Delivered by Sid 530
Tubulin Binding and Microtubule Stabilization
Docetaxel (B913) exerts its effects by binding to the β-tubulin subunit of microtubules. patsnap.comnih.gov This binding event has a stabilizing effect on the microtubule structure. drugbank.compnas.org Under normal physiological conditions, microtubules are dynamic polymers, constantly assembling and disassembling to carry out their functions. patsnap.com Docetaxel disrupts this dynamic instability by promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization. patsnap.comdrugbank.com This leads to the formation of stable, non-functional microtubule bundles. patsnap.com
The binding of docetaxel to β-tubulin is thought to induce a conformational change in the tubulin protein, increasing its affinity for adjacent tubulin molecules. smpdb.ca This hyper-stabilization of the microtubule structure effectively freezes the cell's cytoskeleton, preventing it from performing its essential roles in cellular transport and division. drugbank.com Research indicates that docetaxel is approximately twice as potent as paclitaxel (B517696), another taxane (B156437), in inhibiting microtubule depolymerization. bccancer.bc.ca
Table 1: Key Characteristics of Docetaxel's Interaction with Tubulin
| Characteristic | Description | Source(s) |
|---|---|---|
| Binding Site | Binds to the β-tubulin subunit of microtubules. | patsnap.comnih.gov |
| Primary Effect | Promotes microtubule assembly and inhibits disassembly. | patsnap.comdrugbank.com |
| Consequence | Formation of stable, non-functional microtubule bundles. | patsnap.com |
| Potency | Approximately twice as potent as paclitaxel in inhibiting depolymerization. | bccancer.bc.ca |
Cellular Processes Affected by Microtubule Dysregulation in Experimental Models
The stabilization of microtubules by docetaxel has profound effects on several key cellular processes, leading to the inhibition of cell proliferation and ultimately, cell death. These effects have been extensively studied in various research cell lines.
The disruption of microtubule dynamics by docetaxel directly interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. patsnap.com This interference prevents the proper alignment and separation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase. bccancer.bc.caspandidos-publications.com This G2/M arrest is a hallmark of taxane activity and has been observed in numerous cancer cell lines. spandidos-publications.comnih.govresearchgate.net For example, studies on human prostate cancer cell lines (PC-3 and DU-145) and human renal clear cell carcinoma cells have demonstrated significant G2/M phase arrest following docetaxel treatment. spandidos-publications.comnih.gov Similarly, in MCF-7 breast cancer cells, docetaxel-loaded solid lipid nanoparticles induced G2/M cell cycle arrest. researchgate.net
Table 2: Docetaxel-Induced G2/M Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observation | Source(s) |
|---|---|---|---|
| PC-3, DU-145 | Prostate Cancer | Marked cell cycle arrest at G2/M phase. | spandidos-publications.com |
| SMMC-7721 | Hepatocellular Carcinoma | G2/M phase arrest observed, with 96.1% of cells in this phase at 10⁻⁶ M. | nih.gov |
| MCF-7 | Breast Cancer | G2/M phase blockades observed. | researchgate.net |
| Renal Cell Carcinoma Cells | Kidney Cancer | Dose-dependent induction of G2/M cell cycle arrest. | nih.gov |
The prolonged mitotic arrest triggered by docetaxel ultimately leads to programmed cell death, or apoptosis. patsnap.comnih.gov The induction of apoptosis is a key mechanism of docetaxel's cytotoxic effects. patsnap.com This has been demonstrated across a variety of in vitro studies. For instance, in triple-negative breast cancer cell lines, docetaxel administration induced a statistically significant increase in apoptotic cells. nih.gov In melanoma cell lines, docetaxel-induced apoptosis was found to be dependent on the activation of caspase-2. aacrjournals.org
The apoptotic response to docetaxel can be complex and may involve various signaling pathways. Research has shown that docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2, thereby inactivating them. spandidos-publications.comnih.gov Furthermore, studies have implicated the mitogen-activated protein kinase (MAPK) signaling pathway in docetaxel-induced apoptosis in renal clear cell carcinoma. In some cell lines, such as human breast cancer cells, docetaxel can induce cell death through mitotic catastrophe, a process characterized by aberrant mitosis and the formation of multinucleated cells, which may be followed by apoptosis. aacrjournals.org
Table 3: Apoptotic Effects of Docetaxel in Different In Vitro Models
| Cell Line / Model | Key Findings | Source(s) |
|---|---|---|
| Triple-Negative Breast Cancer Cells | Statistically significant induction of apoptosis at all tested concentrations. | nih.gov |
| Melanoma Cells (IgR3) | Apoptosis is dependent on the activation of caspase-2. | aacrjournals.org |
| Prostate Cancer Cells (DU145, LNCaP) | Docetaxel-induced apoptosis is associated with phosphorylation of Bcl-2. | nih.gov |
| Human Breast Cancer Cells (MDA-mb-231) | Induces a slow, non-apoptotic mitotic death characterized by multinucleation. | aacrjournals.org |
| Human Hepatocellular Carcinoma Cells (SMMC-7721) | Marked cell apoptosis observed after treatment. | nih.gov |
Cell Cycle Arrest at G2/M Phase in Research Cell Lines
Implications for Cellular Proliferation Studies in Cancer Research Models
The multifaceted mechanism of action of docetaxel, culminating in cell cycle arrest and apoptosis, has significant implications for its use in cancer research models to study cellular proliferation. By effectively targeting rapidly dividing cells, docetaxel serves as a potent inhibitor of proliferation. nih.gove-century.us This inhibitory effect has been demonstrated in a dose-dependent manner in various cancer cell lines, including non-small-cell lung cancer and prostate cancer. nih.gove-century.us
The ability of docetaxel to suppress proliferation is not only linked to its direct effects on microtubules but also to its influence on various signaling pathways that regulate cell growth and survival. nih.gov For example, in prostate cancer cells, docetaxel has been shown to inhibit cell proliferation by suppressing glycolysis through the Smad3/HIF-1α pathway. nih.gov The consistent and potent anti-proliferative effects of docetaxel make it a valuable tool in preclinical studies aimed at understanding cancer cell growth and evaluating the efficacy of novel anti-cancer strategies.
Table of Compound Names
| Compound Name |
|---|
| Docetaxel |
| Paclitaxel |
| Tubulin |
Analytical Methodologies for Sid 530 Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of docetaxel (B913) from complex biological matrices. This technique is indispensable for pharmacokinetic and bioequivalence studies involving SID-530.
The development of a reliable LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. A common approach for extracting docetaxel from rat plasma is liquid-liquid extraction using solvents like tert-butyl methyl ether or protein precipitation with acetonitrile. oup.combvsalud.org Paclitaxel (B517696) is frequently used as an internal standard (IS) to ensure accuracy and correct for variability during sample processing. oup.comhilarispublisher.com
Chromatographic separation is typically achieved using a C18 reverse-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., acetate (B1210297) buffer or ammonium (B1175870) formate). bvsalud.orgpsu.edu Detection is performed on a triple-quadrupole mass spectrometer operating in a positive ion electrospray (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both docetaxel and the internal standard. For docetaxel, a common transition is m/z 830.4 → 549.3, corresponding to the [M+Na]+ adduct. hilarispublisher.comtandfonline.com
Method validation is performed to ensure the assay is accurate, precise, sensitive, and stable. Key validation parameters from representative studies are summarized below.
Table 1: LC-MS/MS Method Validation Parameters for Docetaxel in Rat Plasma
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | 6.25 to 2000 ng/mL (r² > 0.99) | hilarispublisher.com |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | bvsalud.org |
| Intra-day Precision (RSD) | 1.01% to 2.93% | hilarispublisher.com |
| Inter-day Precision (RSD) | 1.18% to 2.20% | hilarispublisher.com |
| Intra-day Accuracy | 99.00% to 99.68% | hilarispublisher.com |
| Inter-day Accuracy | 99.50% to 100.40% | hilarispublisher.com |
| Stability | Stable under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop). | bvsalud.org |
Validated LC-MS/MS methods are applied to preclinical studies in animal models, such as rats, to determine the pharmacokinetic profile of docetaxel formulations like this compound. Following intravenous administration, plasma samples are collected over time and analyzed to construct concentration-time curves. From these curves, key pharmacokinetic parameters are calculated to describe the absorption, distribution, metabolism, and excretion of the drug.
Table 2: Representative Pharmacokinetic Parameters of Docetaxel in Rats (Intravenous Administration)
| Parameter | Value | Dose | Source |
|---|---|---|---|
| Cmax (Maximum Concentration) | Not applicable for IV bolus, but highest measured concentration post-dose. | 8.0 mg/kg | hilarispublisher.com |
| AUC₀₋₄₈ (Area Under the Curve) | ~11977 ng·h/mL | 8.0 mg/kg | hilarispublisher.com |
| t½ (Half-life) | ~11.6 hours | 8.0 mg/kg | hilarispublisher.com |
| CL (Clearance) | Increased with galactosylated liposome (B1194612) formulation compared to conventional. | 2.5 mg/kg | tandfonline.com |
| Vd (Volume of Distribution) | Wide distribution into most tissues. | N/A | nih.gov |
These studies are essential for comparing the bioequivalence of new formulations like this compound to existing ones and for predicting human pharmacokinetics. hilarispublisher.com
Method Development and Validation for Docetaxel in Biological Matrices (e.g., Rat Plasma)
In Vitro Methodologies for Protein Binding Assessment
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is free to exert its therapeutic effect. scielo.org.mx Docetaxel is known to be extensively bound (>98%) to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and, to a lesser extent, albumin and lipoproteins. nih.gov
Equilibrium dialysis is the most widely accepted method for assessing the plasma protein binding of this compound and other docetaxel formulations. nih.govingentaconnect.com In this technique, a semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer. The system is allowed to reach equilibrium, after which the concentration of unbound drug in the buffer chamber is measured by LC-MS/MS. nih.govingentaconnect.com
A study directly comparing this compound and Taxotere® found that this compound exhibited a plasma-protein binding profile comparable to that of Taxotere® in clinically relevant concentrations. nih.govingentaconnect.com The unbound fraction for both formulations was found to increase in a concentration-dependent manner, suggesting that the excipient in this compound (HP-β-CD) has a similar effect on protein binding as the polysorbate 80 in Taxotere®. nih.govingentaconnect.com Other methods, such as ultrafiltration, have also been used to study docetaxel's protein binding. nih.gov
Cell-Based Assays for Studying Cellular Effects in Research (e.g., Cell Cycle Analysis, Viability Assays)
To understand the mechanism of action and cytotoxic effects of this compound at the cellular level, various cell-based assays are employed, typically using cancer cell lines (e.g., breast, prostate, lung). aacrjournals.orgspandidos-publications.comaxionbiosystems.com
Cell Cycle Analysis: Docetaxel's primary mechanism of action is the inhibition of microtubule disassembly, which disrupts mitosis and leads to cell cycle arrest, primarily in the G2/M phase. spandidos-publications.comnih.gov This effect is commonly studied using flow cytometry. Cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). spandidos-publications.comresearchgate.net The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies consistently show that docetaxel treatment leads to a significant accumulation of cells in the G2/M phase in a dose- and time-dependent manner. spandidos-publications.comresearchgate.netresearchgate.net
Viability Assays: A range of assays are used to measure the cytotoxic effects of the compound by assessing cell viability and proliferation.
MTT/CCK-8 Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert a tetrazolium salt (like MTT or the WST-8 in CCK-8 kits) into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells. These assays are used to determine the IC50 (half-maximal inhibitory concentration) of the drug. spandidos-publications.comarchivesofmedicalscience.com
Trypan Blue Exclusion: This dye exclusion method provides a direct count of viable versus non-viable cells. The dye is excluded by intact membranes of live cells but penetrates the compromised membranes of dead cells, staining them blue. aacrjournals.org
Crystal Violet Staining: This method is often used in colony formation assays to assess long-term cell survival. After treatment, cells are allowed to grow for 1-2 weeks to form colonies, which are then fixed and stained with crystal violet. The number and size of colonies reflect the ability of cells to proliferate following drug exposure. jove.com These assays demonstrate that docetaxel induces cell death and inhibits proliferation in various cancer cell lines, providing a framework for evaluating the efficacy of formulations like this compound. aacrjournals.orgspandidos-publications.com
Research Applications and Future Directions for Sid 530 in Chemical Biology
SID-530 as a Research Tool for Taxane (B156437) Delivery Studies
This compound serves as an important research tool for investigating the delivery of taxanes, a class of microtubule-stabilizing agents. medkoo.com Its unique formulation allows for the exploration of how different excipients can influence the pharmacokinetic and pharmacodynamic properties of a drug. The primary active pharmaceutical ingredient, docetaxel (B913), is highly lipophilic with poor aqueous solubility, necessitating the use of solubilizing agents for intravenous administration. frontiersin.orgmdpi.comjapsonline.com
By encapsulating docetaxel within the hydrophobic cavity of the hydrophilic HP-β-CD, this compound offers an alternative delivery mechanism to the micellar solubilization provided by polysorbate 80 in Taxotere®. ingentaconnect.comtbzmed.ac.ir This allows researchers to study the impact of the delivery vehicle on aspects such as plasma protein binding. For instance, in vitro studies using equilibrium dialysis have been conducted to compare the plasma-protein binding of docetaxel in this compound and Taxotere®. The unbound fraction of a drug is critical as it is the portion that is generally considered active and able to interact with its target. Research has shown that the unbound fraction of docetaxel in human plasma is comparable between the two formulations across clinically relevant concentrations. ingentaconnect.com
Table 1: Comparative Unbound Fraction (Fu) of Docetaxel in Human Plasma
| Docetaxel Concentration (µg/mL) | Unbound Fraction (Fu) - Taxotere® (%) | Unbound Fraction (Fu) - this compound (%) |
|---|---|---|
| 1 | 4.7 | 5.7 |
| 2 | 5.9 | 5.8 |
| 5 | 5.8 | 5.7 |
| 10 | 6.8 | 6.0 |
| 20 | 7.9 | 7.8 |
Data sourced from a study on the comparative plasma protein binding of this compound and Taxotere®. ingentaconnect.com
These studies demonstrate that while the delivery systems are chemically distinct, they result in similar availability of the active drug in plasma. ingentaconnect.com This makes this compound a valuable tool for dissecting the specific roles of excipients in drug transport and distribution, a key area of research in chemical biology and pharmaceutical sciences.
Potential for Enhanced Stability and Handling in Laboratory Settings
The choice of excipient in a drug formulation can significantly affect its stability and ease of handling in a laboratory environment. Polysorbates, while widely used, are known to be susceptible to degradation through oxidation and hydrolysis. roquette.com This degradation can generate reactive species like peroxides and fatty acids, which may compromise the stability of the active pharmaceutical ingredient and impact experimental reproducibility. roquette.comnih.govresearchgate.net
In contrast, cyclodextrins like HP-β-CD are generally more chemically robust. mdpi.com Studies comparing the stability of HP-β-CD to polysorbates under various stress conditions, such as heat and light, have shown that HP-β-CD exhibits significantly less degradation. nih.govresearchgate.netmdpi.com For example, under heat stress, HP-β-CD shows minimal change in product recovery, whereas polysorbates can degrade substantially. nih.govresearchgate.net This enhanced stability can be a considerable advantage in a research setting, ensuring the integrity of the compound during storage and experimentation.
Furthermore, this compound is presented as a crystalline powder that is reconstituted before use. ingentaconnect.com This can offer advantages in terms of long-term storage and handling compared to liquid formulations containing surfactants, which may have a more limited shelf-life and be more sensitive to storage conditions. frontiersin.orgmdpi.com The improved chemical and physical stability of this compound makes it a more reliable reagent for preclinical studies. ingentaconnect.com
Role in Comparative Drug Delivery System Research
This compound is a prime example for use in comparative drug delivery system research. Its development was motivated by the desire to create a docetaxel formulation with a different safety and handling profile than the existing polysorbate 80-based formulation. mdpi.com As such, it provides a direct platform for comparing a cyclodextrin-based delivery system with a surfactant-based one for the same active drug.
A key area of comparison is in vivo pharmacokinetics. A crossover study in cynomolgus monkeys was conducted to assess the pharmacokinetic equivalence of this compound and Taxotere®. The study measured key parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which are critical indicators of a drug's bioavailability. The results demonstrated that despite the different formulation strategies, the pharmacokinetic profiles of docetaxel delivered via this compound and Taxotere® were comparable, with no statistically significant differences in Cmax and AUC values in either plasma or whole blood. thieme-connect.com
Table 2: Pharmacokinetic Parameters of Docetaxel in Monkeys Following Intravenous Administration of this compound and Taxotere®
| Formulation | Matrix | Cmax (ng/mL) | AUClast (ng·h/mL) |
|---|---|---|---|
| This compound | Plasma | 3454 ± 244 | 593 ± 48 |
| Taxotere® | Plasma | 3629 ± 367 | 628 ± 66 |
| This compound | Whole Blood | 3002 ± 277 | 584 ± 44 |
| Taxotere® | Whole Blood | 3104 ± 197 | 619 ± 50 |
Values are presented as mean ± standard deviation. Data sourced from a pharmacokinetic equivalence study in monkeys. thieme-connect.com
The bioequivalence of the two formulations, as indicated by the 90% confidence intervals for the ratio of their pharmacokinetic parameters falling within the standard 80-125% range, provides strong evidence that HP-β-CD can be an effective alternative to polysorbate 80 for docetaxel delivery. thieme-connect.com This finding is crucial for researchers in drug delivery, as it validates the use of cyclodextrin-based systems for hydrophobic drugs and opens avenues for further comparative studies on efficacy, and tissue distribution.
Implications for Preclinical Drug Discovery and Development of Taxane-Based Formulations
The research and development of this compound hold significant implications for the future of preclinical drug discovery, particularly for taxane-based therapeutics. The well-documented hypersensitivity reactions associated with the polysorbate 80 excipient in Taxotere® have been a driving force in the search for alternative formulations. frontiersin.orgmdpi.com The development of this compound demonstrates a successful strategy to mitigate potential excipient-related toxicities without compromising the pharmacokinetic profile of the active drug. thieme-connect.com
This provides a valuable blueprint for the formulation of other poorly water-soluble drug candidates. In chemical biology and medicinal chemistry, many promising new chemical entities are abandoned due to poor solubility and formulation challenges. The this compound case study illustrates how complexation with chemically stable and well-tolerated excipients like HP-β-CD can overcome these hurdles. tbzmed.ac.ir
The insights gained from studying this compound can guide the rational design of next-generation taxane formulations and other drug delivery systems. tbzmed.ac.ir Future research may focus on further modifying cyclodextrin-based carriers to achieve targeted drug delivery, for example, by attaching ligands that bind to receptors overexpressed on cancer cells. The work on this compound lays the groundwork for these future innovations, highlighting a path toward developing safer and more effective cancer therapies.
Q & A
Basic Research Questions
Q. How should researchers formulate focused and testable research questions for studying SID-530?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and practicality of questions . For example:
- Feasibility: Ensure access to specialized equipment (e.g., HPLC for purity analysis).
- Complexity: Avoid overly broad questions like "What is this compound?"; instead, ask, "How does this compound's molecular structure influence its stability under varying pH conditions?" .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodological Answer :
- Use aggregated search tools to combine data from journals, patents, and preprint repositories .
- Prioritize peer-reviewed studies with rigorous experimental designs (e.g., controlled variables, statistical validation) .
- Map contradictions in existing data (e.g., conflicting reports on this compound’s solubility) using comparative tables .
Q. What are key considerations for designing experiments involving this compound?
- Methodological Answer :
- Variables : Define independent (e.g., temperature, catalysts) and dependent variables (e.g., yield, purity) .
- Controls : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., benchmark compounds) .
- Reproducibility : Document protocols in detail, including equipment calibration and batch-specific reagent properties .
Q. How can researchers ensure robust data collection for this compound studies?
- Methodological Answer :
- Use validated instruments (e.g., NMR for structural confirmation) and triplicate measurements to reduce random error .
- Implement blinding during data analysis to minimize bias .
- Store raw data in accessible formats (e.g., .csv files) with metadata (e.g., timestamps, ambient conditions) .
Advanced Research Questions
Q. How should researchers address contradictions in published data on this compound’s properties?
- Methodological Answer :
- Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, measurement techniques) .
- Replicate critical experiments under standardized conditions and compare results using statistical tests (e.g., ANOVA) .
- Publish null results to contribute to meta-analyses .
Q. What advanced techniques optimize this compound’s synthesis protocol?
- Methodological Answer :
- Apply Design of Experiments (DoE) to model interactions between variables (e.g., reaction time, temperature) and maximize yield .
- Use computational chemistry (e.g., DFT calculations) to predict optimal reaction pathways .
- Validate scalability by testing small-batch (<1g) vs. pilot-scale (>10g) syntheses .
Q. How can methodological flaws in this compound studies be identified and corrected?
- Methodological Answer :
- Conduct peer audits to review experimental workflows for biases (e.g., selective data reporting) .
- Use cross-validation with orthogonal techniques (e.g., comparing XRD and SEM data for crystallinity) .
- Adhere to reporting standards (e.g., CONSORT for experimental replication) .
Q. What interdisciplinary approaches enhance understanding of this compound’s mechanisms?
- Methodological Answer :
- Integrate bioinformatics for toxicity prediction (e.g., docking studies with biological targets) .
- Combine spectroscopic data (e.g., IR, MS) with kinetic modeling to elucidate degradation pathways .
- Collaborate with material scientists to explore applications (e.g., this compound as a catalyst in polymer synthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
